molecular formula C9H18ClN B2407456 (2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride CAS No. 2503155-35-7

(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride

Cat. No.: B2407456
CAS No.: 2503155-35-7
M. Wt: 175.7
InChI Key: DOQAAVIUMGQXAT-KEMIKLHMSA-N
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Description

(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride typically involves the catalytic hydrogenation of indole derivatives. One common method includes the platinum-catalyzed hydrogenation of indole-2-carboxylic acid using deuterium gas . This process can be performed under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available precursors such as benzoic acid. The process includes several steps of chemical transformations, including reduction, cyclization, and hydrogenation, to yield the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted indole derivatives .

Mechanism of Action

The mechanism of action of (2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring high stereoselectivity .

Properties

IUPAC Name

(2R,3aS,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-7-6-8-4-2-3-5-9(8)10-7;/h7-10H,2-6H2,1H3;1H/t7-,8+,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQAAVIUMGQXAT-KEMIKLHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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